calystegine A3
CAS No.: 131580-36-4
Cat. No.: VC21322308
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 131580-36-4 |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
IUPAC Name | (1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol |
Standard InChI | InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1 |
Standard InChI Key | XOCBOVUINUHZJA-MVIOUDGNSA-N |
Isomeric SMILES | C1C[C@]2([C@H]([C@@H](C[C@@H]1N2)O)O)O |
SMILES | C1CC2(C(C(CC1N2)O)O)O |
Canonical SMILES | C1CC2(C(C(CC1N2)O)O)O |
Chemical Structure and Properties
Calystegine A3 is characterized by its unique bicyclic structure with multiple hydroxyl groups. Chemically identified as (1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol, it has the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . The compound features a nortropane skeleton with three hydroxyl groups positioned at specific carbon atoms, giving it distinctive structural and biochemical properties.
Physical and Chemical Characteristics
Calystegine A3 belongs to the broader family of calystegines, which are polyhydroxylated nortropane alkaloids. These compounds structurally resemble sugars, which contributes to their ability to interact with enzymes involved in carbohydrate metabolism . The specific positioning of hydroxyl groups in calystegine A3 determines its biological activity profile, particularly its enzyme inhibition properties.
Structural Identification
The compound is identified through various analytical techniques including mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic methods. Its IUPAC name is (1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol, with CAS registry number 131580-36-4 . The stereochemistry of hydroxyl groups on the nortropane skeleton is crucial for its biological activities and interactions with target enzymes.
Natural Occurrence and Distribution
Calystegine A3 occurs naturally in several plant species, primarily within the Solanaceae and Convolvulaceae families. These plant families include many common edible plants, suggesting potential dietary exposure to this compound.
Plant Sources
Calystegine A3 has been isolated from multiple plant sources including:
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Hyoscyamus niger (Henbane)
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Calystegia sepium (Hedge bindweed)
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Solanum tuberosum (Potato)
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Ipomoea batatas (Sweet potato)
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Solanum melongena (Eggplant)
The presence of calystegine A3 in commonly consumed vegetables like potatoes and eggplants has implications for human dietary exposure and potential biological effects.
Biochemical Properties and Mechanism of Action
Calystegine A3 exhibits specific biochemical properties that influence its interactions with biological systems, particularly through enzyme inhibition.
Enzyme Inhibition Profile
Calystegine A3 demonstrates inhibitory activity against several glycosidase enzymes, albeit with different potencies:
Enzyme | Inhibitory Activity |
---|---|
Rat β-glucosidase | Moderate inhibition |
Human α-galactosidase | Low inhibition |
Human β-xylosidase | Low inhibition |
These inhibitory properties are generally weaker compared to other calystegines such as calystegine B2 and C1, which demonstrate 5-25 times higher inhibition rates .
Structural Basis for Enzyme Inhibition
The inhibitory activity of calystegine A3 against glycosidases is attributed to its structural similarity to sugar moieties, allowing it to compete with natural substrates for the active sites of these enzymes. In silico docking studies have confirmed the binding of calystegine A3 to the active sites of intestinal α-glucosidases such as maltase and sucrase .
Compound | Primary Target Enzymes | Relative Potency | Biological Effects |
---|---|---|---|
Calystegine A3 | β-glucosidase, α-galactosidase, β-xylosidase | Low | Minimal hepatic changes |
Calystegine B2 | β-glucosidase, α-galactosidase | High | No significant histological lesions |
Swainsonine | α-mannosidase | High | Neurological disease, neuro-visceral vacuolation |
This comparative analysis highlights the unique characteristics of calystegine A3 among related compounds .
Toxicological Studies
Several toxicological studies have assessed the potential adverse effects of calystegine A3 exposure, particularly in animal models.
Hepatic Effects
High-dose calystegine A3 treatment in mice was associated with increased numbers of granulated cells in the hepatic sinusoids. These cells were identified as specialized natural killer (NK) cells. Electron microscopy and histochemical analysis revealed that the granules in these cells contained glycoproteins or oligosaccharides with abundant terminal N-acetylglucosamine residues .
Histopathological Findings
The histopathological examination of calystegine A3-treated mice revealed:
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Granulated cells flattened along hepatic sinusoids beneath endothelial cells
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Cells often adjacent to Kupffer cells and hepatocytes
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Cytoplasm distended with numerous electron-dense granules (400-600 Å in diameter)
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Granules were homogeneously electron-dense and membrane-bound
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Hepatocytes were swollen with minimal cytoplasmic vacuolation
Despite these observations, no additional histologic changes were detected in other tissues, suggesting limited systemic toxicity .
Dietary Exposure and Implications
Given the presence of calystegine A3 in common food plants, understanding dietary exposure and potential implications is important.
Occurrence in Food Plants
Calystegine A3 has been detected in several commonly consumed vegetables, including potatoes, sweet potatoes, eggplant, and chili peppers . This widespread occurrence in the human diet suggests that most individuals are regularly exposed to this compound through food consumption.
Research Limitations and Future Directions
Despite advances in understanding calystegine A3, several knowledge gaps and research limitations remain.
Current Research Limitations
The current understanding of calystegine A3 is limited by several factors:
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Limited toxicological studies in species other than mice
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Incomplete characterization of dose-response relationships
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Insufficient data on potential long-term health effects
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Limited understanding of the mechanism behind hepatic changes observed in high-dose animal studies
Future Research Directions
Future research on calystegine A3 could beneficially focus on:
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Comprehensive assessment of bioavailability and metabolism in humans
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Investigation of potential beneficial effects, particularly in the context of metabolic diseases
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Better characterization of the mechanism behind the observed increase in hepatic granulated cells
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Evaluation of potential interactions with medications, particularly those affecting carbohydrate metabolism
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Assessment of dietary exposure levels in various populations
As noted in the toxicological study, "certainly more work is needed to determine if calystegine A3 alters some other enzyme or even if it is directly toxic to certain cell populations" .
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